![molecular formula C14H10BrClO2 B1372409 4-[(3-Bromobenzyl)oxy]benzoyl chloride CAS No. 1160250-01-0](/img/structure/B1372409.png)
4-[(3-Bromobenzyl)oxy]benzoyl chloride
Overview
Description
4-[(3-Bromobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H10BrClO2 . It has a molecular weight of 325.59 .
Molecular Structure Analysis
The SMILES string for 4-[(3-Bromobenzyl)oxy]benzoyl chloride isC1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)Cl
. This provides a text representation of the molecule’s structure.
Scientific Research Applications
Proteomics Research
4-[(3-Bromobenzyl)oxy]benzoyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used to modify proteins or peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples.
Organic Synthesis
In organic chemistry, this compound serves as a reagent for the synthesis of various organic molecules. Its ability to introduce a benzoyl protecting group is particularly valuable in the multi-step synthesis of complex organic compounds .
Medicinal Chemistry
The bromobenzyl moiety of 4-[(3-Bromobenzyl)oxy]benzoyl chloride is significant in medicinal chemistry. It can be used to create pharmacophores, which are parts of molecular structures that are responsible for the biological activity of a drug molecule .
Material Science
This compound can be used in the development of new materials, such as polymers or small molecule organic semiconductors. Its reactive chloride group allows it to participate in polymerization reactions or to be grafted onto surfaces to modify their properties .
Analytical Chemistry
In analytical chemistry, 4-[(3-Bromobenzyl)oxy]benzoyl chloride can be used as a derivatization agent to improve the detectability of certain compounds in chromatographic analysis. It can react with amines or alcohols to form more volatile derivatives suitable for gas chromatography .
Bioconjugation Techniques
This compound finds application in bioconjugation techniques where it is used to attach biomolecules to various substrates or to each other. This is particularly useful in the development of biosensors or in the immobilization of enzymes .
Catalysis
In the field of catalysis, 4-[(3-Bromobenzyl)oxy]benzoyl chloride can be used to synthesize ligands for transition metal catalysts. These catalysts can then be employed in various chemical reactions, including cross-coupling reactions that are pivotal in the synthesis of complex organic molecules .
Nanotechnology
Lastly, in nanotechnology, this compound can be used to modify the surface of nanoparticles to enhance their stability, solubility, or to introduce specific functional groups that can be used for further reactions or as targeting moieties in drug delivery systems .
properties
IUPAC Name |
4-[(3-bromophenyl)methoxy]benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMDCYFZQLDHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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